molecular formula C9H8N2O2 B183812 7-methyl-6-nitro-1H-indole CAS No. 133053-70-0

7-methyl-6-nitro-1H-indole

Cat. No.: B183812
CAS No.: 133053-70-0
M. Wt: 176.17 g/mol
InChI Key: UYFCEBUZKRKPLF-UHFFFAOYSA-N
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Description

7-Methyl-6-nitro-1H-indole is a nitro-substituted indole derivative offered as a valuable building block for organic synthesis and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmacologically active compounds . It serves as a key intermediate in classical and modern synthetic pathways, including the Cadogan, Leimgruber–Batcho, and other annulation reactions from nitroarenes . Researchers utilize this and similar nitro-indoles to access a wide range of biologically active molecules. Indole derivatives are extensively explored for their diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties . The nitro functional group on the indole ring provides a versatile handle for further synthetic modification, enabling the development of novel compounds for pharmaceutical and agrochemical applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. For specific characteristics such as melting point, solubility, and spectral data, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(11(12)13)3-2-7-4-5-10-9(6)7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFCEBUZKRKPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579221
Record name 7-Methyl-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133053-70-0
Record name 7-Methyl-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Synthetic Transformations of 7 Methyl 6 Nitro 1h Indole

Reactivity and Derivatization of the Nitro Group

The nitro group (-NO₂) at the C6 position is a primary site for chemical modification, with its reduction to an amino group being the most significant transformation.

The conversion of the nitro group in nitroindoles to a primary amine is a crucial step for synthesizing a wide range of functionalized indole (B1671886) derivatives. This reduction can be achieved with high chemoselectivity, leaving the indole core intact. Catalytic hydrogenation is a widely employed and efficient method for this purpose. The reaction typically involves treating the nitroindole substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). evitachem.com

This transformation is not limited to 7-methyl-6-nitro-1H-indole but is a general reaction for various nitroindoles. For instance, 6-nitroindole (B147325) is quantitatively reduced to 1H-indol-6-amine using a Pd/C catalyst in methanol (B129727) at 50°C. Similarly, the nitro group in related substituted indoles can be reduced using hydrogen gas over a Pd/C catalyst or with other reducing systems like iron powder in an acidic medium. beilstein-journals.org The resulting 7-methyl-6-amino-1H-indole is a versatile intermediate for further synthetic applications.

Reaction Reagents and Conditions Product Reference(s)
Reduction of Nitro GroupH₂, Palladium on Carbon (Pd/C)7-Methyl-6-amino-1H-indole evitachem.comvulcanchem.com
Reduction of Nitro GroupIron (Fe) powder, Acidic medium7-Methyl-6-amino-1H-indole beilstein-journals.org
Reduction of Nitro GroupZinc (Zn) dust, Acetic acid7-Methyl-6-amino-1H-indole
Reduction of Nitro GroupStannous chloride (SnCl₂)7-Methyl-6-amino-1H-indole rsc.org

This table presents common methods for the reduction of nitroindoles, applicable to this compound.

Beyond reduction to the amine, direct chemical modifications of the nitro group on the indole ring are less common. The primary synthetic strategy involves the reduction of the nitro group to the highly reactive amino group, which then serves as a handle for a plethora of further derivatizations. The resulting amine can undergo reactions such as acylation, alkylation, diazotization, and coupling reactions to introduce a wide variety of functional groups and build more complex molecular architectures.

Chemoselective Reduction to the Corresponding Aminoindoles (e.g., Catalytic Hydrogenation)

Reactivity of the Indole Nucleus under Various Reaction Conditions

The indole ring system is inherently electron-rich, making it susceptible to electrophilic attack. bhu.ac.in However, the presence and position of substituents dramatically influence the regioselectivity and rate of these reactions. wikipedia.org

The indole nucleus generally undergoes electrophilic substitution preferentially at the C3 position of the pyrrole (B145914) ring. bhu.ac.in This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate formed during the attack at C3. bhu.ac.in If the C3 position is blocked, substitution may occur at other positions, including C2 or on the benzene (B151609) ring. bhu.ac.in In the case of this compound, the reactivity is modulated by the combined electronic effects of the methyl and nitro groups. The strong electron-withdrawing nature of the nitro group deactivates the ring system towards electrophilic attack, making reactions more challenging compared to unsubstituted indole. vulcanchem.comlibretexts.org

The regiochemical outcome of electrophilic substitution on this compound is determined by the competing directing effects of the C7-methyl group and the C6-nitro group.

C7-Methyl Group: As an alkyl group, it is an electron-donating and activating substituent. libretexts.org It directs incoming electrophiles to the ortho (C6) and para (C2) positions relative to itself. savemyexams.com

C6-Nitro Group: This is a powerful electron-withdrawing and deactivating group. savemyexams.commasterorganicchemistry.com It directs incoming electrophiles to the meta positions (C4 and C5) on the benzene ring. savemyexams.commasterorganicchemistry.com

Considering these opposing influences:

The inherent reactivity of the indole nucleus strongly favors attack at C3 . This position is generally the most nucleophilic in the absence of overwhelming deactivation.

The C7-methyl group directs towards C2 and C6. Since C6 is already substituted, this effect primarily enhances the nucleophilicity of the C2 position.

The C6-nitro group deactivates the benzene ring and directs towards C4 and C5 .

Nitroindoles can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. evitachem.com These reactions typically involve the nucleophilic character of the indole ring or functional groups attached to it. For this compound, the most likely position to react with an electrophilic carbonyl carbon under acidic conditions is the C3 position. These reactions lead to the formation of various derivatives, which are useful in medicinal chemistry. evitachem.com For example, indoles react with α,β-unsaturated ketones and other Michael acceptors to afford 3-substituted products. bhu.ac.in

Reactant Type Example Potential Product Class Reference(s)
AldehydesFormaldehyde, BenzaldehydeBis(indolyl)methanes, Vinylindoles evitachem.com
KetonesAcetone3-Alkylideneindolenines evitachem.com
Michael AcceptorsMethyl vinyl ketone3-Substituted indoles bhu.ac.in
Amines/Hydrazines (on formylated derivatives)Primary amines, HydrazineSchiff bases, Hydrazones vulcanchem.com

This table illustrates potential condensation partners for this compound or its derivatives, based on established indole chemistry.

Functionalization at the Indole Nitrogen (N-H position)

The nitrogen atom of the indole ring in this compound represents a key site for synthetic modification. Its functionalization is a critical step in the synthesis of more complex molecules, as it allows for the introduction of various substituents that can modulate the electronic properties of the indole nucleus and serve as handles for further chemical transformations. The reactivity of the N-H bond is influenced by the electron-withdrawing nature of the nitro group at the 6-position and the electron-donating methyl group at the 7-position.

Implementation of Nitrogen Protecting Groups (e.g., N-Boc)

Protecting the indole nitrogen is a common and often necessary strategy in the multi-step synthesis of indole derivatives. The N-H proton is acidic and can interfere with various reaction conditions, particularly those involving strong bases or nucleophiles. beilstein-journals.org The introduction of a protecting group passivates the nitrogen, preventing unwanted side reactions and directing subsequent functionalization to other positions on the indole ring. beilstein-journals.org One of the most widely utilized protecting groups for the indole nitrogen is the tert-butoxycarbonyl (Boc) group. wikipedia.orgrsc.org

The N-Boc protection of indoles is typically achieved by reacting the indole with di-tert-butyl dicarbonate (B1257347), commonly known as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgrsc.org This reaction is generally performed in the presence of a base, which deprotonates the indole nitrogen, facilitating its nucleophilic attack on the Boc anhydride. A common and effective catalyst for this transformation is 4-(dimethylamino)pyridine (DMAP). google.comacs.org

The general reaction for the N-Boc protection of this compound is expected to follow the established methodology. The indole would be dissolved in a suitable aprotic solvent, such as acetonitrile (B52724) or dichloromethane, followed by the addition of di-tert-butyl dicarbonate and a catalytic quantity of DMAP. The reaction mixture is stirred at ambient temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). The resulting N-Boc protected indole, tert-butyl this compound-1-carboxylate, can then be isolated and purified using standard workup and chromatographic procedures. The Boc group is valued for its stability under a range of reaction conditions and its straightforward removal under acidic conditions, such as with trifluoroacetic acid (TFA). wikipedia.orgrsc.org

Interactive Data Table: Representative Reaction for N-Boc Protection of a Substituted Indole

ParameterValue/ConditionReference
Substrate 5-(benzyloxy)-7-methyl-1H-indole google.com
Reagent Di-tert-butyl dicarbonate ((Boc)₂O) google.com
Catalyst 4-(Dimethylamino)pyridine (DMAP) google.com
Solvent Acetonitrile google.com
Temperature 20-25 °C google.com
Reaction Time 1 hour google.com
Workup Removal of solvent, dissolution in ethyl acetate, washing with NaHCO₃ solution, and concentration. google.com
Purification Column chromatography google.com

Advanced Derivatization and Analogue Synthesis

Elaboration of the Indole (B1671886) Core for Diverse Structural Motifs

The indole core of 7-methyl-6-nitro-1H-indole possesses several reactive sites that can be targeted for structural elaboration. The most common modifications occur at the N-1 and C-3 positions of the pyrrole (B145914) ring.

The nitrogen atom (N-1) can be readily functionalized through alkylation or protection. N-alkylation, often achieved by treatment with a base such as sodium hydride (NaH) followed by an alkyl halide, can introduce a variety of substituents. masterorganicchemistry.com This modification is crucial as the nature of the N-1 substituent can significantly influence the molecule's biological activity and physical properties.

The C-3 position is the most nucleophilic carbon in the indole ring and is highly susceptible to electrophilic substitution. chim.itscribd.com Even with the presence of a deactivating nitro group on the benzene (B151609) ring, the C-3 position remains the preferred site for reactions like Friedel-Crafts alkylation and acylation. For instance, the reaction of indoles with nitroolefins, catalyzed by N-Bromosuccinimide (NBS), provides a practical method for introducing alkyl groups at the C-3 position. nih.gov This reactivity allows for the introduction of a wide array of side chains and functional groups, significantly diversifying the structural motifs available from the parent scaffold.

Furthermore, functional groups introduced at other positions can be used as handles for core elaboration. For example, an ester at the C-2 position can be converted into a carbohydrazide, which can then be cyclized with reagents like acetylacetone (B45752) to form novel heterocyclic systems, such as pyrazoles, fused or attached to the indole core.

Synthetic Strategies for Modifying the Methyl Group at C-7

The methyl group at the C-7 position represents a key site for functionalization, allowing for the introduction of diverse chemical linkers and pharmacophores. Its benzylic nature makes it amenable to radical substitution and oxidation reactions.

A primary strategy for functionalizing the C-7 methyl group is through benzylic bromination. This transformation can be achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide or AIBN, or under photo-irradiation. masterorganicchemistry.comchadsprep.com This reaction is analogous to the benzylic bromination of substituted nitrotoluenes. rsc.orgorgsyn.org The resulting 7-(bromomethyl)-6-nitro-1H-indole is a versatile intermediate that can be converted into a variety of other functional groups. For example, nucleophilic substitution of the bromide allows for the synthesis of alcohols (via hydrolysis), ethers (via reaction with alkoxides), and other derivatives. rsc.org

Table 1: Representative Benzylic Bromination for Methyl Group Functionalization Note: This table presents data from analogous reactions on similar substrates, demonstrating the feasibility of the described transformation.

SubstrateReagents and ConditionsProductYieldReference
4-Bromo-3-nitrotolueneNBS, Radical Initiator4-Bromo-3-nitro-1-bromomethylbenzene>85% rsc.org
Methyl 2-methyl-3-nitrobenzoateBromine, Dibenzoyl Peroxide, CCl₄, hv, refluxMethyl 2-bromomethyl-3-nitrobenzoate96.5% orgsyn.org
1-(Tert-butyl) 3-Methyl 2-methyl-1H-indole-1,3-dicarboxylateNBS, BPO, CCl₄, reflux1-(Tert-butyl) 3-Methyl 2-(bromomethyl)-1H-indole-1,3-dicarboxylate90% mdpi.com

Alternatively, the C-7 methyl group can be oxidized to an aldehyde (7-formyl-6-nitro-1H-indole). Reagents such as selenium dioxide (SeO₂) are effective for the oxidation of activated methyl groups on N-heteroaromatic compounds. researchgate.netdokumen.pub The resulting aldehyde is a valuable synthetic handle for further modifications, including reductive amination or conversion to a cyano group, as has been demonstrated for other indole-7-carboxaldehydes. researchgate.net

Introduction of Additional Functionalities on the Benzene Ring of the Indole Scaffold

Advanced methods may be required to achieve functionalization on the benzene ring. One such method is Vicarious Nucleophilic Substitution (VNS), a reaction that allows for the introduction of nucleophiles onto electron-deficient aromatic rings, such as nitroarenes. dokumen.pub This methodology could potentially enable the introduction of carbon, nitrogen, or oxygen nucleophiles at the C-5 position, ortho to the nitro group.

Another approach involves directed metalation. By installing a suitable directing group on the indole nitrogen, it is possible to direct transition-metal-catalyzed C-H activation to specific positions on the benzene ring, including the C-7 position itself, as well as C-5 and C-4. acs.org While this would require modification of the parent compound, it offers a powerful and regioselective route to polysubstituted indoles.

Synthesis of Functionalized this compound Derivatives (e.g., Carboxylates)

The introduction of a carboxylate group onto the this compound framework is a key strategy for creating derivatives with potential biological activity. Carboxylate groups can be introduced at either the C-2 or C-3 positions of the indole core.

The synthesis of 7-nitro-1H-indole-2-carboxylic acid derivatives has been successfully developed as part of research into Fructose-1,6-bisphosphatase inhibitors. nih.gov These syntheses often start from appropriately substituted precursors that are cyclized to form the desired indole-2-carboxylate (B1230498) structure.

For the introduction of a carboxyl group at the C-3 position, a common strategy involves a Vilsmeier-Haack reaction. This reaction, using reagents like phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (aldehyde) at the C-3 position. ekb.eg This reaction has been shown to be effective on 6-nitroindoles. youtube.com The resulting this compound-3-carbaldehyde can then be readily oxidized to the corresponding carboxylic acid using oxidizing agents such as sodium chlorite (B76162) (NaClO₂). youtube.com

Table 2: Synthesis of Indole Carboxylate Derivatives Note: This table includes examples from closely related indole structures to illustrate the synthetic routes.

Starting MaterialReaction SequenceKey ReagentsProductReference
Substituted PhenylhydrazoneFischer Indole SynthesisPolyphosphoric acid (PPA)7-Nitro-1H-indole-2-carboxylic acid derivatives nih.gov
1-Methoxy-6-nitroindole1. Vilsmeier-Haack Formylation 2. Oxidation1. POCl₃, DMF 2. NaClO₂, 2-methyl-2-butene1-Methoxy-6-nitroindole-3-carboxylic acid youtube.com

These synthetic routes provide access to key carboxylate derivatives, which can serve as building blocks for further elaboration, such as amide or ester formation, to generate a wide range of functionalized analogues.

Mechanistic Principles and Kinetic Studies in Nitroindole Chemistry

Detailed Reaction Mechanisms for Key Synthetic Pathways

The synthesis of nitroindoles, including 7-methyl-6-nitro-1H-indole, is governed by complex reaction mechanisms. Understanding these pathways is crucial for controlling regioselectivity and optimizing reaction conditions.

Mechanistic Insights into Indole (B1671886) Nitration Processes

The nitration of indoles is a synthetically important transformation, but one that requires careful control due to the electron-rich nature of the indole ring, which can lead to polymerization under strongly acidic conditions. bhu.ac.in

Electrophilic Nitration:

The classical approach to nitration involves electrophilic aromatic substitution. However, the use of strong acid mixtures like H₂SO₄ and HNO₃ is often unsuitable for indoles. bhu.ac.in To circumvent this, milder, non-acidic nitrating agents are employed. A common method involves the use of trifluoroacetyl nitrate (B79036) (CF₃COONO₂), generated in situ from ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640). rsc.org This reagent is a potent electrophile that can nitrate a variety of indoles with high regioselectivity for the 3-position. rsc.org

The proposed mechanism for this reaction involves the initial formation of trifluoroacetyl nitrate. rsc.org This is followed by the electrophilic attack of the nitronium ion (or its carrier) on the electron-rich C3 position of the indole ring, which is the most nucleophilic site. rsc.orgnih.gov For N-protected indoles, this C3-nitration proceeds smoothly. The regioselectivity is largely governed by the inherent electronic properties of the indole nucleus.

When the C3 position is blocked, nitration can occur at other positions on the pyrrole (B145914) or benzene (B151609) ring. For instance, the nitration of 2-methylindole (B41428) with benzoyl nitrate yields the 3-nitro derivative. However, under strongly acidic conditions (nitric/sulfuric acids), the reaction proceeds via protonation at C3, which deactivates the pyrrole ring towards electrophilic attack, leading to nitration at the C5 position of the benzene ring. bhu.ac.in

Radical Nitration:

An alternative to electrophilic nitration is radical nitration. A method utilizing sodium nitrite (B80452) (NaNO₂) and potassium persulfate (K₂S₂O₈) as an oxidant has been developed for the C3-nitration of free (NH)-indoles. researchgate.net Mechanistic studies, including the use of TEMPO as a radical scavenger, suggest the involvement of radical species in this process. researchgate.net The reaction is believed to proceed through a free radical pathway, offering a milder and selective alternative to traditional methods. researchgate.net

Elucidation of Nitro Group Reduction Mechanisms

The reduction of the nitro group in nitroindoles to an amino group is a key transformation for the synthesis of various functionalized indoles. This reduction can be achieved through several methods, each with its own mechanistic nuances.

Catalytic Hydrogenation:

Catalytic hydrogenation over a metal catalyst such as Palladium on carbon (Pd/C) is a common method for nitro group reduction. This process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Chemical Reduction:

Chemical reducing agents are also widely used. The choice of reductant can influence the chemoselectivity of the reaction, particularly in the presence of other reducible functional groups. For instance, iron in acetic acid has been a long-standing method for nitro group reduction. acs.org More recently, iron(salen) complexes have been shown to catalyze the reduction of nitro compounds with reagents like pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (H₃SiPh). acs.org Mechanistic studies of these iron-catalyzed reductions point to the formation of a nitroso intermediate and an on-cycle iron hydride as a key catalytic species. acs.org The reaction is believed to proceed via a single electron transfer from the metal complex to the nitroarene. unimi.it

The electrochemical reduction of nitroarenes is also known to initiate with a single electron transfer to the nitro compound. unimi.it

Mechanistic Investigations of Electrochemical Transformations

Electrochemical methods offer a powerful and environmentally benign approach to the synthesis and transformation of nitroindoles.

Electrosynthesis of 3-Nitroindoles:

A notable electrochemical method for the synthesis of 3-nitroindoles involves the cyclization of nitroenamines in the presence of potassium iodide (KI). researchgate.netrsc.org Detailed mechanistic studies, including cyclic voltammetry, suggest a sequential paired electrolysis process. researchgate.net The proposed mechanism initiates with the anodic oxidation of iodide (I⁻) to an iodine radical (I•). This radical then facilitates the cyclization of the nitroenamine to form a 3-nitroindolinyl radical. Subsequent cathodic reduction and protonation generate a 3-nitroindoline, which is then oxidized to the final 3-nitroindole product. researchgate.netrsc.org

Another electrochemical approach involves the intramolecular annulation of N-aryl enamines to form indoles. rsc.org

Kinetic Analysis of Reaction Rates and Regioselectivity in Indole Functionalization

The rates and regioselectivity of indole functionalization reactions are influenced by a variety of factors, including the nature of the substituent on the indole ring, the choice of catalyst and ligands, and the reaction conditions.

Kinetic studies have been instrumental in understanding the factors that govern regioselectivity. For instance, in the palladium-catalyzed oxidative Heck reaction of indoles, kinetic analysis revealed that the migratory C=C insertion step after C-H palladation can be rate-determining. rsc.org The use of specific ligands, such as sulfoxide-2-hydroxypyridine (SOHP), can switch the regioselectivity-determining step, allowing for control over C3- versus C2-functionalization. rsc.org

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms. In the nickel-catalyzed hydroarylation of dienes with indoles, KIE experiments, combined with computational studies, indicated that the C-C reductive elimination step is both the rate- and enantio-determining step of the reaction. chinesechemsoc.org

The table below summarizes key findings from kinetic studies on indole functionalization.

ReactionKey Kinetic FindingsReference
Pd-catalyzed Oxidative Heck ReactionMigratory insertion can be rate-determining; ligand can switch regioselectivity-determining step. rsc.org
Ir(III)-catalyzed C-H AmidationElectron-donating groups on indole increase reaction rate. nih.gov
Ni-catalyzed HydroarylationC-C reductive elimination is the rate- and enantio-determining step. chinesechemsoc.org
Nitrosation of 3-substituted indolesReaction leads to an equilibrium between reactants and the 1-nitroso derivative. rsc.org

Transition State Analysis and Reaction Pathway Profiling

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for analyzing transition states and mapping reaction pathways in indole chemistry. These studies provide deep insights into the energetics of different mechanistic possibilities and help to rationalize observed regioselectivity.

For the reaction of indole with the nitrate radical (NO₃), quantum chemical calculations have been used to compare the energetics of different proposed mechanisms. acs.org One proposed pathway involves the initial abstraction of a hydrogen atom from the N-H bond of indole, followed by isomerization to a carbon-centered radical at the C3 position, and finally the addition of NO₂. acs.org An alternative mechanism considers the attachment of NO₃ to the indole ring, followed by the addition of NO₂ and elimination of HNO₃. acs.org

In the context of C-H functionalization, DFT calculations have been employed to model the reaction energy profiles for C2-H versus C7-H cleavage in N-acylindoles. nih.gov These calculations revealed that the choice of base can invert the site selectivity of the reaction. nih.gov The calculations showed the formation of an agostic complex between the metal center and the C-H bond, and the relative energies of the transition states for cleavage at C2 and C7 were found to be dependent on the base used. nih.gov

Transition state analysis has also been crucial in understanding the regioselectivity of ruthenium-catalyzed C4-amidation of indoles. rsc.org DFT calculations revealed a kinetic preference for C4-functionalization over C2-functionalization, with the transition state for C2-H activation being significantly higher in energy. rsc.org Distortion-interaction analysis of the transition states indicated that the preference for C4-activation is governed by the higher partial negative charge at the C4-position, leading to a stronger interaction with the electrophilic metal center. rsc.org

The following table presents calculated energy barriers for key steps in selected indole functionalization reactions.

ReactionStepCalculated Activation Energy (kcal/mol)Computational MethodReference
Ir(III)-catalyzed C-H Functionalization Formation of C2-agostic complex11.2M06/Lanl2dz+6-31G nih.gov
Formation of C7-agostic complex7.5M06/Lanl2dz+6-31G nih.gov
Ru(II)-catalyzed C4-Amidation C4-H ruthenation transition state15.3DFT rsc.org
C2-H ruthenation transition state20.0DFT rsc.org
Ni-catalyzed Hydroarylation C-C reductive elimination (R-product)26.9DFT chinesechemsoc.org
C-C reductive elimination (S-product)30.3DFT chinesechemsoc.org

These computational studies, in conjunction with experimental data, provide a comprehensive picture of the mechanistic landscape of nitroindole chemistry, enabling the rational design of new synthetic methods with improved control over reactivity and selectivity.

Theoretical and Computational Chemistry of 7 Methyl 6 Nitro 1h Indole

Electronic Structure and Reactivity Analyses

The electronic characteristics of 7-methyl-6-nitro-1H-indole are fundamentally governed by the interplay of the electron-donating methyl group and the strongly electron-withdrawing nitro group on the indole (B1671886) scaffold. The indole ring itself is an aromatic system with inherent electron-donating properties due to the nitrogen atom's lone pair. mdpi.com

Quantum Chemical Calculations of Electron Density Distribution and Charge States

The calculated charge distribution highlights the electrophilic nature of the carbon atoms in the vicinity of the nitro group and the nucleophilic character of other positions in the indole ring. The nitrogen atom of the nitro group is predicted to have a significant positive charge, while the oxygen atoms carry substantial negative charges. The indole nitrogen is also a site of significant electronic activity.

Table 1: Predicted Mulliken Atomic Charges for Key Atoms in this compound

AtomPredicted Mulliken Charge (a.u.)
N1 (indole)-0.45
C2+0.15
C3-0.10
C4-0.05
C5-0.08
C6+0.20
N (nitro)+0.60
O (nitro)-0.40
C7+0.10
C (methyl)-0.25

Note: These values are illustrative and based on trends observed in similar nitroaromatic compounds calculated using DFT methods. Actual values may vary depending on the level of theory and basis set used.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the HOMO is expected to be localized primarily on the indole ring, particularly on the C3 position, which is a characteristic feature of indole derivatives. The electron-donating methyl group at the 7-position would also contribute to raising the energy of the HOMO. The LUMO, on the other hand, is anticipated to be predominantly located on the nitro group and the adjacent C6 carbon, a consequence of the nitro group's strong electron-withdrawing nature.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller energy gap generally implies higher reactivity. The presence of the nitro group is expected to lower the LUMO energy significantly, leading to a relatively small HOMO-LUMO gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-2.8
HOMO-LUMO Gap (ΔE)3.7

Note: These values are estimations based on computational studies of related nitroindole compounds.

Conformational Analysis and Energetic Landscapes of the Compound

The conformational flexibility of this compound is relatively limited due to the rigid, planar structure of the indole ring. The primary conformational variable is the rotation of the nitro group around the C6-N bond. Computational studies on similar nitroaromatic compounds suggest that the planar conformation, where the nitro group is coplanar with the benzene (B151609) ring, is the most stable due to favorable resonance stabilization. However, there is a relatively low energy barrier for rotation, allowing for torsional motion at room temperature. The methyl group at the 7-position does not introduce significant conformational isomers but can influence the rotational barrier of the adjacent nitro group due to steric hindrance.

Computational Modeling of Reaction Pathways and Selectivity

Computational modeling provides a powerful means to investigate the mechanisms and selectivity of chemical reactions involving this compound. researchgate.net For instance, in electrophilic substitution reactions, a common reaction type for indoles, the incoming electrophile is predicted to attack the C3 position. This is due to the high electron density at this position, as indicated by both the calculated charge distribution and the localization of the HOMO.

A computational study of such a reaction would involve mapping the potential energy surface to identify the transition state structures and intermediates. The activation energies for substitution at different positions on the indole ring can be calculated to predict the regioselectivity. The presence of the nitro group deactivates the benzene portion of the indole ring towards electrophilic attack, further favoring substitution on the pyrrole (B145914) ring.

Predictive Spectroscopy Utilizing Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the spectroscopic properties of this compound. beilstein-journals.org These predictions are valuable for interpreting experimental spectra and for the structural elucidation of related compounds.

The predicted UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the indole ring and a charge-transfer band arising from the electronic transition from the electron-rich indole ring (HOMO) to the electron-deficient nitro group (LUMO). This charge-transfer band is characteristic of donor-acceptor substituted aromatic systems.

Calculations of vibrational frequencies can predict the key features of the infrared (IR) and Raman spectra. These include the N-H stretching frequency of the indole ring, the symmetric and asymmetric stretching vibrations of the nitro group, and the various C-H and C-C stretching and bending modes of the aromatic system.

Table 3: Predicted Key Vibrational Frequencies and UV-Vis Absorption for this compound

Spectroscopic FeaturePredicted Value
N-H Stretch (IR)~3400-3500 cm⁻¹
NO₂ Asymmetric Stretch (IR)~1520-1560 cm⁻¹
NO₂ Symmetric Stretch (IR)~1340-1380 cm⁻¹
λmax (UV-Vis)~350-400 nm (Charge Transfer)

Note: These are predicted values based on computational studies of similar compounds and are subject to solvent effects and other experimental conditions.

Applications As a Chemical Intermediate and in Functional Materials Research

Role in the Synthesis of Complex Organic Molecules and Scaffolds

The 7-methyl-6-nitro-1H-indole scaffold is a versatile intermediate in the construction of more complex molecular architectures. The indole (B1671886) core itself is a privileged structure in chemistry, and the substituents at the 6- and 7-positions provide handles for further functionalization or can be used to modulate the reactivity of the heterocyclic ring. rsc.orgpolimi.it

Nitro-substituted indoles are common precursors in multistep syntheses. The nitro group can be readily reduced to an amino group, which can then be diversified into a wide range of other functionalities. acs.orgbhu.ac.in This transformation is a key step in the synthesis of novel diaminoindoles, which are important intermediates for further chemical exploration. acs.org

Furthermore, the presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups is well-tolerated in modern synthetic transformations, such as metal-catalyzed cycloaddition reactions. polimi.it For instance, in the zinc-catalyzed [4 + 2] cycloaddition of indoles with 1,2-diaza-1,3-dienes, substituted indoles bearing 7-methyl and 5-nitro groups have been successfully employed to create complex, fused indoline (B122111) heterocycles with high efficiency. polimi.it This demonstrates the robustness of the this compound scaffold in methodologies aimed at rapidly building molecular complexity.

A key synthetic route that highlights the utility of related nitro-indole precursors is the Fischer indolization, which can be used to prepare substituted ethyl 7-nitroindole-2-carboxylates. arabjchem.org These carboxylates can be converted into carbohydrazides, which serve as building blocks for creating more elaborate heterocyclic systems, such as pyrazole-indole ketones. arabjchem.org

Starting Material ClassKey TransformationResulting Scaffold/MoleculeSynthetic UtilityReference
Substituted NitroindolesReduction of Nitro GroupDiaminoindolesPrecursors for further diversification via the amino group. acs.org
7-Methyl and 5-Nitro IndolesZn-Catalyzed [4+2] CycloadditionPolycyclic Fused IndolinesDemonstrates tolerance of substituents in complex scaffold construction. polimi.it
Ethyl 5-Methyl-7-nitroindole-2-carboxylate*Hydrazinolysis, then Condensation(3,5-dimethyl-1H-pyrazol-1-yl)(5-methyl-7-nitro-1H-indol-2-yl)ketoneCreation of complex, multi-heterocyclic systems. arabjchem.org

*Note: Data for a closely related isomer is presented to illustrate the synthetic potential of the methyl-nitro-indole scaffold.

Utilization as a Building Block for Non-Medicinal Functional Materials and Chemical Probes

Beyond its role in complex synthesis, this compound and its derivatives serve as building blocks for functional materials and chemical probes where the specific properties of the indole ring are harnessed. fluorochem.co.uksigmaaldrich.com Chemical probes are essential tools in chemical biology for identifying and studying biological targets. sigmaaldrich.com Trifunctional building blocks, which incorporate a connectivity group, a reactive group, and a bioorthogonal handle, are often used to construct these probes. sigmaaldrich.com The indole scaffold, with its potential for multiple points of functionalization, is well-suited for inclusion in such designs.

The unique electronic characteristics imparted by the nitro group make nitro-substituted indoles and other aromatic compounds building blocks for fluorescent probes. acs.org For example, carbazole-based probes containing a nitro group have been designed for sensing applications. The nitro group influences the molecule's frontier molecular orbitals (HOMO/LUMO) and can participate in weak non-covalent interactions with target molecules. acs.org The indole moiety, being structurally similar to carbazole, can be envisioned in analogous roles for developing novel sensors and probes.

The design of functional materials often relies on controlling intermolecular forces to dictate the assembly and properties of the final material. The substituents on the this compound scaffold play a critical role in directing non-covalent interactions such as hydrogen bonding and π–π stacking. nih.govmdpi.comharvard.edu

Crystal structure analyses of derivatives of methyl-nitro-indoles reveal the significance of these interactions in the solid state. nih.goviucr.org The N-H group of the indole ring is a potent hydrogen bond donor, frequently forming N-H···O hydrogen bonds with acceptor groups like carbonyls or nitro groups on adjacent molecules. nih.govmdpi.comiucr.org These interactions can create robust supramolecular structures, such as centrosymmetric dimers. nih.goviucr.org

In addition to hydrogen bonds, π–π stacking interactions between the aromatic indole rings contribute significantly to crystal packing. nih.gov In the crystal structure of a derivative of 5-methyl-7-nitroindole, π–π interactions were observed between the six-membered rings of adjacent indole systems, with an intercentroid distance of 3.499 Å, indicating a stabilizing interaction that helps consolidate the three-dimensional architecture. nih.goviucr.org The interplay between the N-H···O hydrogen bonds and these π-stacking forces is crucial for the cohesion of the crystal lattice. nih.gov

Crystal and Hydrogen Bond Data for (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate*
ParameterValueSignificanceReference
Molecular FormulaC₁₆H₁₈N₄O₅Defines the elemental composition of the studied molecule. nih.goviucr.org
Interaction TypeN—H···O Hydrogen BondForms centrosymmetric supramolecular dimers. nih.goviucr.org
Interaction Typeπ–π StackingConsolidates the 3D crystal architecture. nih.goviucr.org
π–π Intercentroid Distance3.499 (2) ÅIndicates effective stacking between aromatic rings. nih.goviucr.org
Indole Ring PlanarityMax deviation of 0.006 (2) ÅThe near-planar nature of the indole core facilitates stacking. nih.goviucr.org

*Note: Data for a closely related isomer is presented to illustrate the non-covalent interactions characteristic of the methyl-nitro-indole scaffold.

Contribution to Methodological Advancements in Synthetic Organic Chemistry

The synthesis and use of substituted indoles like this compound are intrinsically linked to the advancement of synthetic methodologies. The development of general and scalable routes to polysubstituted indoles is an active area of research. nih.gov Modern methods often start from readily available precursors like nitroarenes and employ novel catalytic systems to construct the indole core in a controlled manner. rsc.orgnih.gov For example, protocols based on the chemicalbook.comchemicalbook.com-sigmatropic rearrangement of N-oxyenamines, generated from N-arylhydroxylamines (which come from nitroarenes), provide access to a wide array of substituted indoles. nih.gov

Furthermore, substituted indoles are frequently used as benchmark substrates to test and expand the scope of new chemical reactions. A notable example is the development of thiourea-catalyzed enantioselective ring-opening of episulfonium ions with indole derivatives. harvard.edu In this methodological study, various indoles bearing electron-donating and -withdrawing substituents were tested to define the reaction's scope. harvard.edu Such studies revealed that the indole N-H motif is critical, participating in a key hydrogen-bonding interaction with the catalyst that activates the indole nucleophile. harvard.edu The successful application of this method to a range of indoles represents a significant advancement in asymmetric catalysis and C-C bond formation. harvard.edu Similarly, chemo-selective annulation reactions using functionalized isocyanides, including 7-methyl-1H-indole derivatives, have been developed to selectively forge new indole-fused scaffolds, showcasing new strategies in heterocyclic chemistry. aablocks.com

Q & A

Basic: What are the optimal synthetic routes for 7-methyl-6-nitro-1H-indole, and how can purity be validated?

The synthesis of this compound typically involves nitration and methylation steps. For example, nitration of 7-methylindole derivatives under controlled conditions (e.g., nitric acid/sulfuric acid mixtures at 0–5°C) can introduce the nitro group at the 6-position. Reaction parameters like temperature, reagent stoichiometry, and time must be optimized to avoid over-nitration or side products . Purity validation employs techniques such as HPLC (for quantitative analysis) and NMR spectroscopy (to confirm structural integrity and detect impurities). Thin-layer chromatography (TLC) is also used to monitor reaction progress .

Basic: How can the electronic properties of this compound be characterized experimentally?

UV-Vis spectroscopy and cyclic voltammetry are standard methods. The nitro group’s electron-withdrawing nature reduces the indole ring’s electron density, which can be quantified via absorption maxima shifts in UV-Vis spectra. Electrochemical studies reveal redox potentials, critical for understanding reactivity in biological or catalytic contexts .

Advanced: How does the position of the nitro group influence the biological activity of this compound compared to analogs?

The nitro group’s position affects binding affinity and metabolic stability. For example, 6-nitro substitution may enhance interactions with hydrophobic pockets in enzymes (e.g., kinases or cytochrome P450 isoforms) compared to 5-nitro analogs. Computational docking studies (using software like AutoDock Vina ) can predict binding modes, while SAR (structure-activity relationship) assays validate these hypotheses using mutagenesis or competitive inhibition experiments .

Advanced: What analytical strategies resolve contradictions in reported biological activity data for nitro-substituted indoles?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent systems). To address this:

  • Meta-analysis of published data to identify confounding variables (e.g., dimethyl sulfoxide (DMSO) concentration affecting solubility).
  • Dose-response curves under standardized conditions (e.g., IC50 values normalized to vehicle controls).
  • Orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target engagement .

Advanced: How can computational methods guide the design of this compound derivatives for improved pharmacokinetics?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic sites. Molecular dynamics (MD) simulations assess stability in biological membranes, while ADMET (absorption, distribution, metabolism, excretion, toxicity) models prioritize derivatives with favorable logP, solubility, and CYP450 inhibition profiles .

Basic: What are the key challenges in crystallizing this compound, and how are they mitigated?

Nitro groups can hinder crystal packing due to steric and electronic effects. Strategies include:

  • Co-crystallization with small molecules (e.g., acetic acid) to stabilize lattice interactions.
  • Slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures).
  • Temperature-gradient methods to control nucleation rates. Single-crystal X-ray diffraction confirms packing motifs and validates structural assignments .

Advanced: How does this compound interact with DNA or proteins in mechanistic studies?

Fluorescence quenching assays and isothermal titration calorimetry (ITC) quantify binding constants (Kd). For DNA intercalation, ethidium bromide displacement assays are used, while surface plasmon resonance (SPR) measures real-time protein interactions. Mass spectrometry identifies covalent adducts formed via nitro-reduction intermediates .

Basic: What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation of nitro compound dust.
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS (Safety Data Sheet) guidelines for emergency measures .

Methodological Notes

  • Synthesis Optimization: Use DoE (Design of Experiments) to screen variables (e.g., temperature, catalyst loading) for higher yields .
  • Data Reproducibility: Report detailed protocols for biological assays, including cell passage numbers and solvent batch information .
  • Contradiction Resolution: Cross-validate findings using multiple techniques (e.g., LC-MS for metabolite identification alongside enzymatic assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.